molecular formula C13H18ClN3 B3229658 2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride CAS No. 1289385-43-8

2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride

Cat. No.: B3229658
CAS No.: 1289385-43-8
M. Wt: 251.75 g/mol
InChI Key: CMJIJTKQDDOFCW-UHFFFAOYSA-N
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Description

2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring attached to a benzonitrile group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine with a benzonitrile derivative under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as the nucleophile and attacks the benzonitrile derivative, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents onto the piperidine or benzonitrile rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity that can be explored for potential therapeutic uses.

  • Medicine: : The compound's derivatives could be investigated for their pharmacological properties.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

2-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:

  • Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents or functional groups.

  • Benzonitrile derivatives: : These compounds contain the benzonitrile group but may have different attachments or modifications.

The uniqueness of this compound lies in its specific combination of the piperidine and benzonitrile groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

2-[(piperidin-4-ylamino)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13;/h1-4,13,15-16H,5-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJIJTKQDDOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-43-8
Record name Benzonitrile, 2-[(4-piperidinylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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